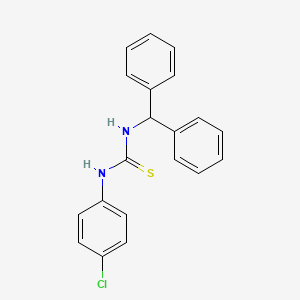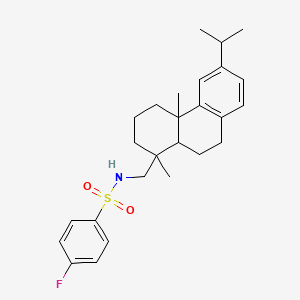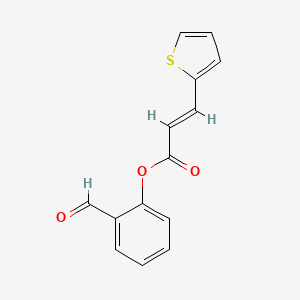![molecular formula C24H20ClN3O2 B11079523 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methyl-N-phenylpropanamide](/img/structure/B11079523.png)
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methyl-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N~1~-methyl-N~1~-phenylpropanamide is a complex organic compound with the molecular formula C24H20ClN3O2 This compound is known for its unique structural features, which include a phthalazinone core and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N~1~-methyl-N~1~-phenylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the phthalazinone core, followed by the introduction of the chlorophenyl group and the propanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N~1~-methyl-N~1~-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce various chlorophenyl derivatives.
Scientific Research Applications
3-[4-(4-Chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N~1~-methyl-N~1~-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N~1~-methyl-N~1~-phenylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
N-benzyl-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide: A compound with potential pharmacological activities.
Uniqueness
3-[4-(4-Chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N~1~-methyl-N~1~-phenylpropanamide stands out due to its unique phthalazinone core and chlorophenyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H20ClN3O2 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C24H20ClN3O2/c1-27(19-7-3-2-4-8-19)22(29)15-16-28-24(30)21-10-6-5-9-20(21)23(26-28)17-11-13-18(25)14-12-17/h2-14H,15-16H2,1H3 |
InChI Key |
AZFQPYVOUCNGMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B11079442.png)
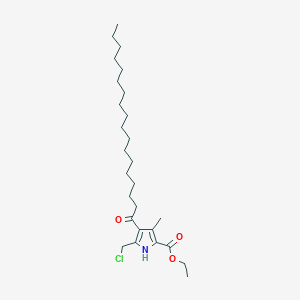
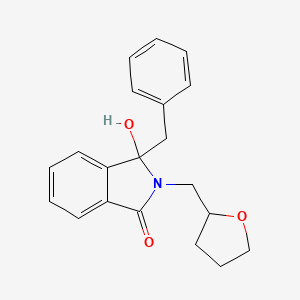
![Methyl 3,3,3-trifluoro-2-[(6-isopropyl-1,3-benzothiazol-2-YL)amino]-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B11079465.png)
![4-amino-N'-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11079484.png)
![Methyl 3,3,3-trifluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)amino]-2-(phenylformamido)propanoate](/img/structure/B11079492.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B11079493.png)

![Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11079504.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11079506.png)
![N-(4-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079513.png)
